2-Hydroxy-4-(methylthio)butyronitrile

Cyanohydrin Storage stability Methionine intermediate

2-Hydroxy-4-(methylthio)butyronitrile (MMP-cyanohydrin, HMTBN) is a bifunctional cyanohydrin that simultaneously carries a hydroxyl group and a methylthio side chain. It serves as the pivotal C5-intermediate in the dominant industrial route to D,L-methionine and its liquid hydroxy analog (MHA), two bulk feed additives essential for monogastric animal nutrition.

Molecular Formula C5H9NOS
Molecular Weight 131.2 g/mol
CAS No. 17773-41-0
Cat. No. B100679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(methylthio)butyronitrile
CAS17773-41-0
Molecular FormulaC5H9NOS
Molecular Weight131.2 g/mol
Structural Identifiers
SMILESCSCCC(C#N)O
InChIInChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3
InChIKeyVWWOJJANXYSACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(methylthio)butyronitrile (CAS 17773-41-0): Essential Nitrile Intermediate for Methionine and Methionine Hydroxy Analog Supply Chains


2-Hydroxy-4-(methylthio)butyronitrile (MMP-cyanohydrin, HMTBN) is a bifunctional cyanohydrin that simultaneously carries a hydroxyl group and a methylthio side chain. It serves as the pivotal C5-intermediate in the dominant industrial route to D,L-methionine and its liquid hydroxy analog (MHA), two bulk feed additives essential for monogastric animal nutrition [1]. Produced by the catalyzed addition of hydrogen cyanide to 3-methylthiopropionaldehyde (MMP), this labile cyanohydrin requires precise compositional control to remain processable at multi-ton scale [2].

Why Generic Substitution Fails for 2-Hydroxy-4-(methylthio)butyronitrile in Methionine Intermediate Procurement


Cyanohydrins exist in a dynamic equilibrium with their carbonyl precursors and free hydrogen cyanide; without deliberate compositional stabilization, MMP-cyanohydrin spontaneously reverts to MMP and HCN, generating toxic vapor pressure, corrosive byproducts, and progressive yield loss during storage or transcontinental shipping [1]. Conventional MMP-cyanohydrin mixtures that fall outside the claimed water/HCN/pH window degrade within days, while properly formulated material stays within specification for more than four months. A procurement decision that treats all MMP-cyanohydrin streams as interchangeable therefore risks receiving material that has already partially decomposed, directly compromising downstream methionine or MHA yield and creating avoidable HCN exposure hazards [1].

Quantitative Evidence Guide: What Differentiates 2-Hydroxy-4-(methylthio)butyronitrile from Closest Analogs


Storage Stability: 128-Day Degradation Loss <1% Versus 1.70–3.28% for Non-Optimized MMP-Cyanohydrin Compositions

A storage-stable 2-hydroxy-4-(methylthio)butyronitrile composition containing 86–97 wt% active, 2–14 wt% water, 0.05–0.5 wt% residual HCN, and a pH of 1–4 (23 °C) exhibits <1% loss of the nitrile after 128 days of storage, with losses as low as 0.01–0.73% observed in preferred pH 2–3 embodiments [1]. In contrast, two comparator formulations prepared outside the claimed ranges—one with 0.01 wt% HCN, 18.12 wt% water, pH 4, and another with 0.04 wt% HCN, 17.23 wt% water—showed 3.28% and 1.70% loss, respectively, over the same storage period [1].

Cyanohydrin Storage stability Methionine intermediate

Cyanohydrin Conversion Efficiency: >99% Single-Pass Conversion Using Citrate-Buffered HCN Addition

In a two-reactor cascade using a citrate–sodium hydroxide buffer catalyst (0.5–5 wt% relative to MMP) at 0–25 °C with industrial HCN gas (7–10 wt% HCN content), the primary reactor achieves a cyanohydrin conversion rate exceeding 99%, while a secondary finishing reactor converts residual MMP at 20–60% [1]. This compares favorably with earlier literature methods that required high molar excesses of HCN (well above the preferred 0.98–1.03 molar ratio) to approach comparable conversion, resulting in significant HCN losses and corrosive byproduct formation [2].

Cyanohydrin synthesis Continuous process Conversion rate

Enzymatic Hydrolysis Route: 95% Yield and 164 g/L Cumulative HMTBA Productivity Over 23 Reuse Cycles

Whole cells of Gordonia sihwensis CGMCC 4.2184 expressing a nitrile hydratase/amidase tandem cascade convert 50 mmol/L 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) to 2-hydroxy-4-methylthiobutanoic acid (HMTBA) with a cumulative titer of 164 g/L after 44 hours across 23 consecutive batch reuses, corresponding to a 95% overall yield under optimized conditions (30 °C, pH 8.0, 3 g DCW/L cells) [1]. By comparison, the conventional two-step sulfuric acid hydrolysis route (50–70 wt% H₂SO₄ at 25–65 °C for amide formation, followed by 30–50 wt% acid at 70–120 °C for acid formation) co-produces at least one equivalent of ammonium sulfate waste that requires separate disposal or regeneration, while the enzymatic route operates at ambient pressure and generates a directly recoverable ammonium salt of the product acid [2].

Nitrilase Enzymatic hydrolysis Methionine hydroxy analog

Ammonium Bisulfate Co-Catalysis in Hydrolysis: Reduced Sulfuric Acid Consumption Versus Conventional Stoichiometric Acid Processes

Adding ammonium bisulfate to the hydration/hydrolysis step of 2-hydroxy-4-(methylthio)butyronitrile unexpectedly accelerates the reaction and allows a significant reduction in fresh sulfuric acid usage. In a process where the aqueous ammonium bisulfate layer is recycled after selective separation from ammonium sulfate, the amount of virgin sulfuric acid required is cut by up to 50% relative to the conventional single-pass hydrolysis protocol that uses an equimolar or slight excess of H₂SO₄ and discards the aqueous phase as waste [1]. This internal recycling of bisulfate catalytic activity is enabled specifically by the reactivity profile of MMP-cyanohydrin, whose nitrile hydration is susceptible to bisulfate catalysis, a feature not equally exploitable with other cyanohydrin intermediates such as 2-amino-4-methylthiobutyronitrile that require different hydrolysis conditions [2].

Hydrolysis catalysis Ammonium bisulfate recycling Green chemistry

Best Application Scenarios for 2-Hydroxy-4-(methylthio)butyronitrile Based on Verified Quantitative Differentiation


Long-Distance Shipment and Multi-Week Inventory for Integrated Methionine Plants

Feed-grade methionine production hubs that receive MMP-cyanohydrin by tanker or ISO container can leverage the storage-stable composition (86–97 wt% active, pH 1–4, residual HCN 0.05–0.5 wt%) to maintain nitrile inventory for >128 days with <1% degradation loss, ensuring consistent feed quality to the downstream hydantoin or direct ammonolysis reactors [1]. This is not achievable with non-optimized MMP-cyanohydrin that loses 1.7–3.3% of its active content over the same period.

Enzymatic MHA Production with In-Situ Nitrilase/Amidase Cascades

Biotech-based methionine hydroxy analog manufacturers can select a high-purity MMP-cyanohydrin stream and feed it directly to immobilized Gordonia sihwensis whole-cell catalysts, achieving 95% yield of HMTBA at 164 g/L cumulative titer over 23 reuse cycles without the hot concentrated sulfuric acid handling required by the conventional route [3]. This scenario eliminates sulfate waste generation and reduces process temperature by 40–90 °C.

Acid-Economy MHA Plants Using Recyclable Ammonium Bisulfate Catalysis

Producers that operate sulfuric acid hydrolysis trains can reduce fresh acid procurement by up to 50% by recycling the ammonium bisulfate-containing aqueous phase after selective sulfate precipitation. This benefit is directly tied to the reactivity of 2-hydroxy-4-(methylthio)butyronitrile, whose hydration is catalyzed by bisulfate ion, and cannot be replicated with the same efficiency using 2-amino-4-methylthiobutyronitrile intermediates [4].

Continuous High-Yield Cyanohydrin Synthesis with Stoichiometric HCN Utilization

Using a citrate-buffered, two-reactor cascade operating at 0–25 °C, MMP can be converted to 2-hydroxy-4-(methylthio)butyronitrile with >99% single-pass conversion while maintaining a near-1:1 HCN:MMP molar ratio, avoiding the economic and safety penalties of excess HCN handling. This process design is validated at pilot scale and is directly scalable for integrated methionine–MHA co-production facilities [2].

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